![molecular formula C10H11Cl2NO B3322411 (R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol CAS No. 1450915-93-1](/img/structure/B3322411.png)
(R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol
Übersicht
Beschreibung
“®-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol” is a complex organic compound. It contains a chloro group, a methylene group, an amino group, and a hydroxyl group. The compound also has a chiral center, indicated by the ® configuration .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chiral center means that this compound can exist in two different enantiomeric forms, which are mirror images of each other .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the amino group might participate in acid-base reactions, while the chloro group could be involved in nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
- Chlorophenols, which share structural similarity with the chlorophenyl component of the compound, are known for their moderate toxic effects on mammalian and aquatic life. Their persistence in the environment depends on the presence of adapted microflora capable of biodegrading these compounds. Research has highlighted the significance of monitoring and managing chlorophenols due to their potential environmental impact, including their role in the formation of dioxins in processes like Municipal Solid Waste Incineration (MSWI) (Krijgsheld & Gen, 1986; Peng et al., 2016).
Chemical Synthesis and Structural Analysis
- The synthesis and structural properties of novel substituted compounds, including those with chlorophenyl groups, have been explored for various applications, demonstrating the utility of chlorophenyl motifs in creating compounds with potential industrial and pharmaceutical applications. Studies on synthesizing complex heterocycles and understanding their structural behavior provide a foundation for future research on compounds with similar structural features (Issac & Tierney, 1996).
Applications in Agriculture and Food Science
- Branch-chained aldehydes, including compounds related to the amino-propanol structure, play a crucial role in food flavor, highlighting the importance of such structures in food science and technology. Understanding the production and breakdown pathways of these aldehydes can help control the formation of desired flavor compounds in food products (Smit et al., 2009).
Sorption and Environmental Fate
- Research on the sorption of phenoxy herbicides, which share functional groups with the query compound, to soil and organic matter emphasizes the importance of understanding the environmental fate and mobility of such compounds. These studies help predict the environmental behavior of chlorophenyl-containing compounds and their potential impact on ecosystems (Werner et al., 2012).
Wirkmechanismus
Target of Action
The primary target of this compound is Pseudomonas fluorescens lipase (PFL) . PFL is a time-efficient biocatalyst that has been used for the kinetic resolution of a racemic intermediate of metoprolol, an important selective β1-blocker drug .
Mode of Action
The compound interacts with its target, PFL, through a process called kinetic resolution . PFL selectively acylates the R-form of the racemic intermediate in a short duration . Molecular docking of the R- and S-enantiomers of the intermediate demonstrated a strong H-bond interaction between the hydroxyl group of the R-enantiomer and Arg54, a key binding residue of the catalytic site of PFL .
Biochemical Pathways
The compound is involved in the metabolic pathway of metoprolol , a selective β1-blocker drug . The compound, as an intermediate, undergoes kinetic resolution catalyzed by PFL, leading to the selective acylation of the R-form .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3402±420 °C and a density of 125±01 g/cm3 .
Result of Action
The result of the compound’s action is the selective acylation of the R-form of the racemic intermediate . This leads to the production of metoprolol, an important selective β1-blocker drug .
Action Environment
The action of the compound is influenced by various environmental factors. For instance, the enzyme activity of PFL and the substrate concentration were found to be optimal at 30 °C, with an enzyme activity of 400 units and a substrate concentration of 10 mM . These conditions led to high enantioselectivity and conversion in an optimum time of 3 hours .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-chloro-3-[(4-chlorophenyl)methylideneamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c11-5-10(14)7-13-6-8-1-3-9(12)4-2-8/h1-4,6,10,14H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVZLCKHDSVJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NCC(CCl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-chloro-3-{[(4-chlorophenyl)methylene]amino}propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



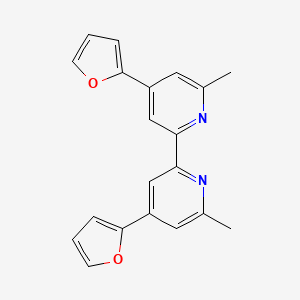

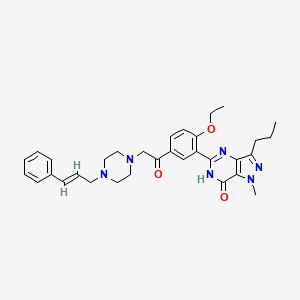
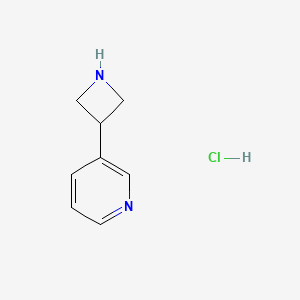
![6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL](/img/structure/B3322369.png)

![(3-exo)-8,8-Difluorobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3322381.png)
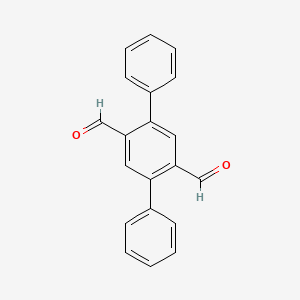
![(3aR,4S,7R,7aS)-2-[[(1R,2R)-2-[[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]methyl]cyclohexyl]methyl]hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione](/img/structure/B3322396.png)


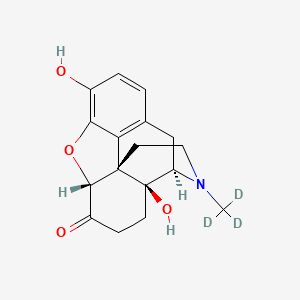
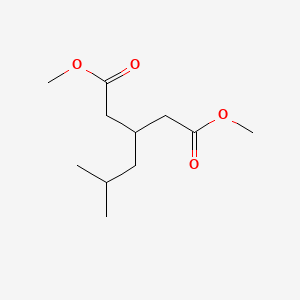
![7,8-Difluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B3322420.png)